(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Description
Propriétés
IUPAC Name |
1H-indol-2-yl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFMZBHLJMFAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398896 | |
| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73187-30-1 | |
| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-2-yl(4-methylpiperazin-1-yl)methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ6P5MVP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Activation of Indole-2-Carboxylic Acid and Coupling with N-Methylpiperazine
A widely adopted and efficient method involves the activation of substituted indole-2-carboxylic acid followed by nucleophilic substitution with N-methylpiperazine.
Step 1: To a stirred solution of substituted indole-2-carboxylic acid (0.0078 mol) and triethylamine (TEA, 0.0093 mol) in tetrahydrofuran (THF, 25 mL), ethyl chloroformate (0.0094 mol) is added at 25–30 °C. The mixture is stirred for 2 hours to form an activated intermediate (mixed anhydride or ester).
Step 2: N-methylpiperazine (0.0094 mol) is then added to the reaction mixture, which is stirred for an additional 4 hours at the same temperature until reaction completion is confirmed by thin-layer chromatography (TLC).
Step 3: The reaction volatiles are removed under reduced pressure, and the residue is dissolved in ethyl acetate (100 mL). The organic layer is washed sequentially with water (2 × 25 mL), brine (1 × 25 mL), and dried over anhydrous sodium sulfate.
Step 4: After solvent removal under reduced pressure, the crude product is purified by column chromatography using 2% TEA in ethyl acetate as eluent, yielding the target compound in 55–65% yield.
| Reagent/Condition | Quantity (mol) | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Substituted indole-2-carboxylic acid | 0.0078 | THF (25 mL) | 25–30 | 2 h (activation) | |
| Ethyl chloroformate | 0.0094 | ||||
| N-methylpiperazine | 0.0094 | 25–30 | 4 h (coupling) | 55–65 |
Characterization Example:
(5-methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone exhibits IR absorption at 3264 cm⁻¹ (indole NH) and 1594 cm⁻¹ (amidic carbonyl), with proton NMR showing characteristic signals for the piperazine and indole moieties, and a mass spectrum peak at m/z 244.3 (M+H)+.
Alternative Solvent Systems and Reaction Conditions
The reaction can be conducted in aprotic solvents such as THF or mixtures with polar solvents like N,N-dimethylformamide (DMF) for better solubility.
Temperature control is critical, typically ambient to 30 °C for activation and coupling steps to prevent side reactions.
Washing and crystallization steps often employ protic solvents like methanol or ethanol, or aromatic solvents such as toluene, to purify the intermediate and final products.
Related Patent-Described Processes for Indolinone Derivatives
A patent (EP2229359B1) describes a process for manufacturing related indolinone derivatives involving:
Reaction of methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide in protic or aromatic solvents at reflux (≥50 °C).
Crystallization at ambient temperature followed by washing with methanol or toluene.
Salt formation by reaction with ethanesulfonic acid in polar alcohols at 40–70 °C, followed by seeding and precipitation with isopropanol.
The process emphasizes higher overall yield, environmental friendliness, and economic advantages due to higher concentrations and efficient crystallization.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Substituted indole-2-carboxylic acid + TEA + ethyl chloroformate + N-methylpiperazine | Activation with ethyl chloroformate, coupling with N-methylpiperazine | THF | 25–30 °C | 6 h total | 55–65 | Purification by column chromatography; widely used |
| 2 | Methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate + N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Reflux in protic/aromatic solvents, crystallization | Methanol, ethanol, toluene | ≥50 °C | Several hours | Not specified | Patent method; salt formation step included |
| 3 | Indole derivatives + N-methylpiperazine (various) | Similar coupling via acid activation | THF, DMF, or mixed solvents | Ambient | Hours | Moderate | Variations depending on substituents and solvents |
Research Findings and Notes
The ethyl chloroformate activation method is a robust and reproducible approach, allowing for moderate to good yields and relatively mild conditions.
Purification by column chromatography using triethylamine in ethyl acetate helps in isolating the pure product, avoiding decomposition or side reactions.
Patent literature suggests that crystallization and salt formation steps can further improve purity and yield, with environmental considerations favoring higher concentration reactions and solvent recycling.
Spectroscopic data (IR, NMR, MS) confirm the structure and purity of the synthesized compounds, with characteristic amidic carbonyl and indole NH signals.
Alternative synthetic routes involving Friedel-Crafts acylation and Fischer indole synthesis exist for related indole derivatives but are less direct for the target compound.
Applications De Recherche Scientifique
Chemistry
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone serves as a building block in the synthesis of more complex molecules, facilitating the development of novel compounds in medicinal chemistry.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown its effectiveness against various microbial strains, highlighting its potential as a new antimicrobial agent.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 25 µg/mL |
Medicine
The compound is currently being investigated for its potential therapeutic applications:
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific biochemical pathways.
Case Study:
In a study evaluating the anticancer properties of various indole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines, making it a candidate for further drug development .
Industry
In industrial applications, this compound is used in the development of materials with specific properties, such as polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Key Findings :
- Benzyl or fluorobenzyl substituents enhance lipophilicity and receptor binding compared to the methyl group .
- Sulfonyl groups improve metabolic stability but may reduce blood-brain barrier permeability .
Heterocyclic Core Variations
The indole scaffold is pivotal for activity. Replacing it with other heterocycles alters potency and selectivity:
Key Findings :
- Indole derivatives exhibit higher CB1 binding affinity than pyrrole analogs due to enhanced π-π stacking interactions .
- Benzimidazole hybrids show divergent biological roles (e.g., antifungal) compared to indole-based compounds .
Side Chain Length and Conformational Flexibility
The length and rigidity of the side chain influence receptor interactions:
Key Findings :
Pharmacokinetic and ADMET Profiles
Comparative ADMET data highlight critical differences in drug-likeness:
Activité Biologique
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives, which are widely studied for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O, and it features an indole moiety linked to a piperazine ring through a methanone group. The presence of these functional groups contributes to its unique biological activity.
Target Interaction
Indole derivatives, including this compound, are known to interact with various biological targets. They exhibit high affinity for receptors such as histamine receptors, particularly the H4 receptor, which plays a role in inflammatory responses and pruritus management .
Biochemical Pathways
The compound's interaction with these receptors can lead to significant changes in cellular processes, including modulation of inflammatory pathways and potential induction of apoptosis in cancer cells. The specific biochemical pathways and the resulting cellular effects are still under investigation, but preliminary studies suggest promising activity against certain cancer cell lines .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anticancer Activity
The compound has demonstrated notable anticancer activity in several studies. For instance:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as MV4-11, with an IC50 value indicating significant potency .
- Mechanism of Action : It is believed that the compound may induce cell cycle arrest and apoptosis through specific receptor interactions and downstream signaling pathways.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
Q & A
Q. What are the key synthetic strategies for (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including amide bond formation between indole-2-carboxylic acid derivatives and 4-methylpiperazine. Critical steps include activating the indole carbonyl group (e.g., using EDCl/HOBt) and coupling with the piperazine moiety under inert conditions . Purification often requires column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization may involve adjusting stoichiometry, reaction time (12-24 hrs), and temperature (RT to 60°C) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combined spectroscopic and chromatographic methods are essential:
- 1H/13C NMR : Verify indole C-2 substitution (δ 7.2–7.4 ppm for indole protons) and piperazine N-methyl resonance (δ 2.3–2.5 ppm) .
- LC-MS : Confirm molecular ion [M+H]+ at m/z 269.2 (C14H16N3O requires 269.13) and assess purity (>98%) .
- FT-IR : Identify carbonyl stretches (~1650–1680 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors due to indole-piperazine pharmacophores) with IC50 determination .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, using ATP/GTP analogs .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity at ≤10 µM .
Advanced Research Questions
Q. How can contradictory data in receptor binding vs. functional assays be resolved?
Discrepancies between binding affinity (e.g., Ki) and functional efficacy (e.g., EC50) may arise from:
- Allosteric modulation : Perform Schild analysis or use β-arrestin recruitment assays to distinguish orthosteric vs. allosteric effects .
- Receptor reserve : Use partial agonists (e.g., 5-HT1A) in tissues with varying receptor densities .
- Off-target effects : Employ proteome-wide profiling (e.g., KiNativ®) or CRISPR-validated knockout models .
Q. What strategies improve metabolic stability without compromising target affinity?
- Piperazine modification : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to reduce CYP3A4-mediated N-dealkylation .
- Indole substitution : Replace the indole N-H with methyl (e.g., 1-methylindole) to block oxidative metabolism .
- Prodrug approaches : Esterify the ketone group for enhanced solubility and delayed hepatic clearance .
Q. How can molecular docking predict interactions with serotonin receptors?
- Target preparation : Use X-ray structures (e.g., 5-HT2A, PDB: 6WGT) with removed crystallographic water and added polar hydrogens .
- Ligand parametrization : Assign Gasteiger charges and optimize geometry with semi-empirical methods (PM6) .
- Docking validation : Compare poses with known agonists (e.g., LSD) and antagonists (e.g., ketanserin) using AutoDock Vina (RMSD ≤2.0 Å) .
Q. What analytical methods resolve batch-to-batch variability in pharmacological data?
- HPLC-MS/MS : Quantify trace impurities (e.g., des-methyl byproducts) using MRM transitions (269→98 for parent, 255→84 for impurity) .
- DSC/TGA : Monitor thermal decomposition profiles (onset >200°C indicates stability) .
- Synchrotron XRD : Confirm polymorphic consistency (e.g., Form I vs. Form II) if solubility varies >20% .
Q. How to design PK/PD studies for CNS penetration assessment?
- BBB permeability : Measure logBB values (brain/blood ratio) in Sprague-Dawley rats via LC-MS/MS after IV dosing .
- Microdialysis : Quantify unbound brain concentrations in the prefrontal cortex .
- Receptor occupancy : Use PET tracers (e.g., [11C]MDL 100907) to correlate free drug levels with target engagement .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
